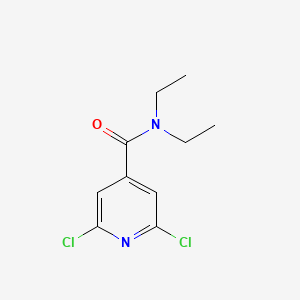

2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental scaffolds in both biological and industrial chemistry. Their unique electronic properties and ability to participate in a wide range of reactions have made them indispensable building blocks for everything from pharmaceuticals to agrochemicals. rsc.org

The journey of pyridine chemistry began in 1846 when it was first isolated from bone oil by the Scottish chemist Thomas Anderson. nih.gov For several decades, coal tar remained the primary source. wikipedia.org The correct benzene-like structure, with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar around 1869-1871. wikipedia.orgatamanchemicals.com A pivotal moment in synthetic pyridine chemistry was the first laboratory synthesis by William Ramsay in 1876, who passed a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. wikipedia.orgglobalresearchonline.net However, it was the Hantzsch pyridine synthesis, developed in 1881 by Arthur Hantzsch, that provided a versatile and more practical method for creating a wide variety of substituted pyridines and remains a classic reaction today. nih.govatamanchemicals.com These early discoveries paved the way for the extensive exploration of pyridine chemistry.

| Year | Discovery | Researcher(s) | Significance |

| 1846 | First isolation of pyridine (from bone oil) | Thomas Anderson | Marked the discovery of the pyridine scaffold. nih.gov |

| 1869-1871 | Proposal of the correct chemical structure | Wilhelm Körner & James Dewar | Elucidated the aromatic, benzene-like nature of pyridine. wikipedia.orgatamanchemicals.com |

| 1876 | First laboratory synthesis of pyridine | William Ramsay | Demonstrated the artificial creation of a heteroaromatic compound. wikipedia.orgglobalresearchonline.net |

| 1881 | Development of the Hantzsch pyridine synthesis | Arthur Hantzsch | Provided a versatile method for synthesizing substituted pyridines. nih.govatamanchemicals.com |

The pyridine carboxamide scaffold, and specifically the pyridine-4-carboxamide (isonicotinamide) structure, is a privileged motif in modern chemistry, particularly in medicinal and agricultural applications. chemimpex.com The carboxamide group, attached to the 4-position of the pyridine ring, enhances reactivity and solubility, making it a valuable intermediate. chemimpex.com

Research has demonstrated the broad utility of this scaffold. For instance, novel pyridine carboxamide derivatives have been developed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, showing significant antifungal activity against plant pathogens like Botrytis cinerea. nih.gov In agricultural science, pyridine-3-carboxamide (B1143946) analogs have been synthesized and proven effective against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. nih.gov Furthermore, in the realm of pharmaceuticals, phenotypic screening has identified pyridine carboxamide derivatives as promising starting points for the development of new drugs to combat drug-resistant tuberculosis. asm.org These examples highlight the scaffold's role as a versatile building block for creating biologically active molecules.

The Position of Halogenated Pyridine Carboxamides in Advanced Organic Synthesis

The introduction of halogen atoms onto the pyridine carboxamide scaffold, as seen in 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, dramatically alters the molecule's chemical properties and synthetic utility.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution, similar to nitrobenzene. uoanbar.edu.iqgcwgandhinagar.com The addition of two strongly electron-withdrawing chlorine atoms at the 2- and 6-positions further intensifies this effect. This electronic characteristic makes electrophilic attack exceptionally difficult.

Conversely, this electron deficiency makes the 2-, 4-, and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netstackexchange.com The chlorine atoms in 2,6-dichloropyridine (B45657) are effective leaving groups, allowing for their displacement by a variety of nucleophiles. The regioselectivity of such reactions—whether the nucleophile attacks the 2- or 6-position—can be influenced by the presence of other substituents on the ring, which can exert steric or electronic directing effects. researchgate.net For instance, bulky groups at the 3-position can sterically hinder attack at the adjacent 2-position, thereby directing an incoming nucleophile to the 6-position. researchgate.net This predictable reactivity makes dichlorinated pyridines valuable and versatile intermediates in the synthesis of complex, highly substituted pyridine derivatives.

The N,N-diethylamide group is a tertiary amide, meaning the amide nitrogen is bonded to three carbon atoms (the carbonyl carbon and the two ethyl groups). This structural feature imparts several key characteristics to the molecule. The presence of the two ethyl groups provides steric bulk around the amide bond, which can influence the molecule's conformation and how it interacts with its environment, such as biological receptors or enzyme active sites.

From a chemical standpoint, the N,N-disubstitution prevents the nitrogen from participating in hydrogen bonding as a donor, which affects solubility and crystal packing. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which makes amides significantly less basic than their corresponding amines. nih.gov The diethyl groups also increase the lipophilicity (fat-solubility) of the molecule compared to a primary or secondary amide. In the synthesis of bioactive molecules, such as derivatives of lysergic acid, the N,N-diethylamide moiety is a recurring feature, and modifications to the alkyl groups (e.g., from diethyl to dipropyl) can significantly alter biological potency, demonstrating the crucial role these substituents play in tuning a molecule's properties.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N,N-diethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-3-14(4-2)10(15)7-5-8(11)13-9(12)6-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLIYTIAWFDILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro N,n Diethylpyridine 4 Carboxamide and Its Analogues

Established Synthetic Pathways for Pyridine-4-carboxamide Core Structures

The formation of the foundational pyridine-4-carboxamide structure can be approached through various established organic synthesis reactions. These methods focus on first creating the pyridine (B92270) ring and then forming the carboxamide group at the 4-position.

Carboxamide Formation Techniques

Once the pyridine ring with a carboxylic acid or a related functional group at the 4-position is synthesized, the N,N-diethylcarboxamide group is introduced. The most common method for this transformation is the amidation of a carboxylic acid with diethylamine (B46881). This reaction typically requires an activating agent or coupling reagent to facilitate the formation of the amide bond. jocpr.com

Common methods for carboxamide formation include:

Reaction of Carboxylic Acids with Amines : This direct approach often requires heating or the use of coupling agents. youtube.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). jocpr.comcbijournal.com

From Acid Chlorides : A highly reactive method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.comnih.gov The resulting acid chloride readily reacts with diethylamine, often in the presence of a base to neutralize the HCl byproduct. youtube.com

From Esters : Esters can be converted to amides by reaction with an amine, a process known as aminolysis. This reaction is typically slower than using acid chlorides and may require heating. youtube.com

Interactive Table: Common Reagents for Carboxamide Formation

| Reagent Class | Specific Examples | Role in Reaction |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid for nucleophilic attack by the amine. |

| Additives | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Used with coupling agents to suppress side reactions and increase reaction rates. |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acids to more reactive acid chlorides. |

| Bases | Triethylamine (Et₃N), Pyridine | Neutralizes acidic byproducts, such as HCl, formed during the reaction. |

Strategies for Introducing Halogen Substituents at 2,6-Positions

With the pyridine-4-carboxamide core in place, the next crucial step is the introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring. This can be achieved through direct halogenation or by using precursors that facilitate nucleophilic substitution.

Direct Halogenation Approaches

Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack compared to benzene. pharmaguideline.com However, under specific conditions, direct halogenation is possible. For instance, reacting 2-chloropyridine (B119429) with chlorine in the liquid phase at elevated temperatures (not lower than 160°C) and in the absence of a catalyst can yield 2,6-dichloropyridine (B45657). google.com This process can be selective and produce high-purity products. google.com

Nucleophilic Aromatic Substitution Precursors

A more common and often more controllable method for introducing halogens at the 2 and 6 positions is through nucleophilic aromatic substitution (SNAr). wikipedia.org This approach involves starting with a pyridine ring that has good leaving groups at the desired positions, which are then displaced by a nucleophile. In the context of synthesizing 2,6-dichloro derivatives, this often means starting with a precursor that can be converted to a dihalopyridine.

A key precursor for this strategy is 2,6-dihydroxypyridine. The hydroxyl groups can be converted into better leaving groups, such as by reaction with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield the 2,6-dichloro derivative. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the α- (2 and 6) and γ- (4) positions. gcwgandhinagar.com

Malononitrile (B47326) and its dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, are versatile reagents in the synthesis of functionalized pyridines. nih.govdoaj.org The reaction of malononitrile dimer with various precursors can lead to the formation of polysubstituted pyridines. nih.gov For instance, the reaction of malononitrile with triethyl orthoformate and a subsequent reaction with concentrated HCl can produce 2-amino-6-chloropyridine-3,5-dicarbonitrile. nih.gov This intermediate can then be further modified, for example, through a Sandmeyer-type reaction to replace the amino group with a chloro group, ultimately leading to a 2,6-dichlorinated pyridine scaffold. nih.gov The presence of electron-withdrawing cyano groups can further activate the pyridine ring towards subsequent nucleophilic substitution reactions.

Interactive Table: Key Intermediates and Reagents in Halogenation Strategies

| Precursor/Intermediate | Reagent(s) | Resulting Structure | Synthetic Strategy |

| 2-Chloropyridine | Cl₂ (liquid phase, ≥160°C) | 2,6-Dichloropyridine | Direct Halogenation |

| 2,6-Dihydroxypyridine | POCl₃ or PCl₅ | 2,6-Dichloropyridine | Nucleophilic Aromatic Substitution |

| Malononitrile Dimer | Various electrophiles and cyclization conditions | Polysubstituted Pyridines | Building block for substituted pyridines |

| 2-Amino-6-chloropyridine-3,5-dicarbonitrile | NaNO₂, CuCl₂/HCl | 2,6-Dichloropyridine-3,5-dicarbonitrile | Nucleophilic Aromatic Substitution (via Sandmeyer reaction) |

Methods for Incorporating the N,N-Diethyl Amide Moiety

The introduction of the N,N-diethyl amide functional group onto the pyridine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through standard amidation reactions where a carboxylic acid derivative is coupled with diethylamine.

Acylation Reactions with Dialkylamines

The most common and direct method for forming the N,N-diethyl amide linkage is through the acylation of diethylamine. fishersci.it This reaction typically involves the activation of a carboxylic acid at the 4-position of the 2,6-dichloropyridine ring, most commonly by converting it to an acyl chloride. The resulting 2,6-dichloropyridine-4-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by diethylamine. youtube.comkhanacademy.org

The reaction is generally carried out in an aprotic solvent, and a base, such as a tertiary amine (e.g., triethylamine) or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. fishersci.itmdpi.com This method, often referred to as the Schotten-Baumann reaction, is widely applicable for the preparation of amides from primary and secondary amines. fishersci.it

The general procedure for this synthesis can be summarized as follows:

Activation : 2,6-dichloropyridin-4-carboxylic acid is converted to its corresponding acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govnih.gov

Coupling : The isolated acyl chloride is then reacted with diethylamine in a suitable solvent, typically in the presence of a base. mdpi.com

This two-step process is highly efficient, providing good yields of the desired N,N-diethyl carboxamide product.

Table 1: Reagents for Acylation Reactions

| Step | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Acid Activation | Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to highly reactive acyl chloride. nih.gov |

| Amine Coupling | Dialkylamine | Diethylamine ((CH₃CH₂)₂NH) | Acts as the nucleophile to form the amide bond. |

| Base | Tertiary Amines | Triethylamine (Et₃N), Pyridine | Scavenges HCl byproduct to drive the reaction forward. fishersci.it |

One-Pot Synthetic Procedures for Amide Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov For the synthesis of pyridine carboxamide derivatives, one-pot methodologies can encompass the formation of the pyridine ring and the installation of the amide side chain in a continuous sequence. organic-chemistry.org

One such approach is the modification of classical pyridine syntheses, like the Bohlmann-Rahtz pyridine synthesis. core.ac.uk These methods often involve a three-component heteroannulation reaction, for instance, between a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) in an alcoholic solvent. organic-chemistry.org By selecting starting materials that already contain the necessary precursors for the amide group, it is possible to construct the final amide derivative in a single pot. core.ac.ukmdpi.com While specific one-pot syntheses for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide are not extensively detailed in the literature, the principles of multicomponent reactions provide a clear framework for their potential development. organic-chemistry.orgderpharmachemica.com

These reactions proceed under mild conditions and often with complete regioselectivity, making them a powerful tool for creating complex substituted pyridines. organic-chemistry.org

Advanced Synthetic Innovations and Process Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of pyridine synthesis. These innovations include the development of novel catalytic systems and the integration of green chemistry principles.

Catalytic Approaches in Pyridine Synthesis

The synthesis of substituted pyridines has been significantly advanced by the use of transition-metal catalysis. thieme-connect.com These methods offer mild and efficient routes to functionalized pyridine cores that may be difficult to access through traditional condensation reactions. nih.gov Catalytic strategies are broadly applied in two ways: the de novo construction of the pyridine ring and the direct functionalization of a pre-existing pyridine core. thieme-connect.com

Key Catalytic Strategies:

Cross-Coupling Reactions : Copper-catalyzed cross-coupling reactions, for example, can be employed in cascade reactions to build highly substituted pyridines from readily available starting materials like alkenylboronic acids and ketoxime O-pentafluorobenzoates. nih.gov

C-H Functionalization : This powerful technique allows for the direct introduction of substituents onto the pyridine ring by activating carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Catalysts based on rhodium, palladium, iridium, and other metals have been developed for the site-selective alkylation, arylation, and acylation of pyridines. thieme-connect.combeilstein-journals.org

Cycloaddition Reactions : Ruthenium-catalyzed [4+2] cycloadditions of enamides and alkynes provide a mild and atom-economical pathway to a wide range of highly substituted pyridines with excellent regioselectivity. organic-chemistry.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also emerged as a green method for synthesizing symmetrical pyridines. rsc.org

Table 2: Examples of Catalytic Systems in Pyridine Synthesis

| Catalyst Metal | Reaction Type | Reactants | Significance |

|---|---|---|---|

| Copper (Cu) | N-iminative cross-coupling / electrocyclization | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Modular synthesis of highly substituted pyridines under mild conditions. nih.gov |

| Rhodium (Rh) | C-H functionalization | Pyridines, heteroarenes | Directed cross-coupling to form complex bi-heterocyclic structures. nih.gov |

| Ruthenium (Ru) | [4 + 2] Cycloaddition | Enamides, alkynes | Mild and economic construction of a broad range of pyridines. organic-chemistry.org |

| Iron (Fe) | Cyclization | Ketoxime acetates, aldehydes | Green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. ijarsct.co.in In the context of synthesizing pyridine carboxamides, this involves developing more sustainable methods for both the pyridine core synthesis and the amide bond formation. nih.govresearchgate.net

For pyridine synthesis, green approaches include:

Microwave-Assisted Synthesis : Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced by-product formation with lower energy consumption. ijarsct.co.in

Use of Green Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents. ijarsct.co.in

Catalyst Development : Focusing on catalysts based on abundant and non-toxic metals like iron, and developing biocatalysts (enzymes) that operate under mild conditions. rsc.orgijarsct.co.in

For amide bond formation, which is a notoriously atom-uneconomical reaction when using traditional coupling reagents, green innovations are crucial. ucl.ac.uk

Catalytic Amidation : Developing methods that avoid stoichiometric activating agents and the large amounts of waste they produce. researchgate.net

Enzymatic Synthesis : Using enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze amide bond formation from free carboxylic acids and amines under mild conditions, often in greener solvents and without the need for extensive purification. nih.gov

Solvent-Free Reactions : Designing protocols that proceed in the absence of a solvent, for example, by heating a triturated mixture of a carboxylic acid and urea (B33335) with a simple catalyst like boric acid. researchgate.net

Electrosynthesis : Employing electricity to drive amide formation, offering a greener alternative to conventional reagent-based methods. rsc.org

These sustainable approaches are vital for the future of pharmaceutical and chemical manufacturing, aiming to create safer, more efficient, and environmentally responsible synthetic routes. nih.gov

Computational and Theoretical Studies of 2,6 Dichloro N,n Diethylpyridine 4 Carboxamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations would provide valuable insights into the fundamental characteristics of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide.

Electronic Structure and Molecular Orbitals

This subsection would typically detail the distribution of electrons within the molecule and the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for understanding the molecule's reactivity and electronic properties.

Stability and Reactivity Predictions

Based on DFT calculations, various molecular properties that predict the stability and reactivity of the compound could be determined. These often include parameters such as the HOMO-LUMO energy gap, ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and electrophilicity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD simulations would offer a dynamic perspective on the behavior of this compound.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment. This part of the analysis would investigate how different solvents affect the conformational preferences and dynamics of this compound.

Molecular Docking and Binding Mode Predictions (Non-Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section would focus on the interaction of this compound with various non-biological targets, which could be relevant in materials science or catalysis. The analysis would predict binding affinities and key intermolecular interactions.

Ligand-Receptor Interaction Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or a nucleic acid. This analysis is fundamental to understanding the potential biological activity of a compound. For pyridine-3-carboxamide (B1143946) analogs, which are structurally related to this compound, molecular docking studies have been employed to explore their interactions with biological targets. nih.gov These studies help to identify the most likely binding modes and to understand the intermolecular forces that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions.

The analysis of these interactions at the atomic level is critical for rational drug design and for elucidating the mechanisms of action of bioactive compounds. For instance, in studies of similar pyridine-based compounds, molecular docking has been used to predict binding sites and orientations within the active sites of enzymes or the grooves of DNA. nih.gov

Prediction of Binding Affinity and Specificity

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is the strength of the interaction between a ligand and its receptor. A lower binding energy generally indicates a more stable and favorable interaction. For example, in studies of pyridine-3-carboxamide analogs, molecular docking simulations have calculated binding energies to quantify the strength of the interaction with their target proteins. nih.gov

These predictions of binding affinity are crucial for prioritizing compounds for further experimental testing. By comparing the predicted binding affinities of a series of related compounds, researchers can identify which structural modifications are likely to enhance binding to a specific target. This in silico screening process can significantly accelerate the discovery of new biologically active molecules.

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyridine-3-carboxamide Analogs | Protein | Data not available for specific compound | Data not available for specific compound |

| Pyridine-3-carboxamide Analogs | DNA | Data not available for specific compound | Data not available for specific compound |

QSAR (Quantitative Structure-Activity Relationship) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, untested compounds and for understanding the structural features that are important for a particular biological effect.

Development of Predictive Models

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, and electronic properties. Finally, a statistical method is used to build a mathematical equation that relates the descriptors to the biological activity.

For classes of compounds that include pyridine (B92270) carboxamides, such as those with herbicidal activity, QSAR models have been developed using techniques like multiple linear regression (MLR). scholarsresearchlibrary.com These models can then be used to predict the herbicidal activity of new pyridine carboxamide derivatives based on their calculated molecular descriptors. The goal is to create a robust model that can accurately forecast the activity of compounds that have not yet been synthesized or tested.

Descriptors and Statistical Validation

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. Statistical validation is performed to assess the model's reliability and robustness. researchgate.net Key statistical parameters used for validation include:

Coefficient of determination (R²): Indicates the goodness of fit of the model. A value closer to 1 suggests a better fit.

Cross-validated R² (Q²): A measure of the model's predictive ability, determined through techniques like leave-one-out cross-validation.

Standard error of estimation (SEE): Represents the deviation of the predicted values from the experimental values.

The validation process ensures that the developed QSAR model is not a result of chance correlation and can be reliably used to predict the activity of new compounds within its applicability domain. researchgate.net

| Descriptor Type | Example | Relevance to Activity |

| Topological | Wiener Index | Molecular branching and size |

| Geometrical | Molecular Surface Area | Steric interactions with the receptor |

| Electronic | Dipole Moment | Electrostatic interactions |

| Physicochemical | LogP | Membrane permeability and transport |

Structure Activity Relationship Sar Studies of Pyridine 4 Carboxamide Derivatives

Impact of Halogenation on Molecular Properties and Reactivity

The presence and nature of halogen substituents on the pyridine (B92270) ring are fundamental determinants of a molecule's electronic character, lipophilicity, and metabolic stability. In 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, the two chlorine atoms at the 2 and 6 positions exert a profound influence on the core structure.

Influence of Chlorine Substitution at 2,6-Positions

The substitution of chlorine atoms at the 2 and 6 positions of the pyridine ring significantly alters the electronic landscape of the molecule. Chlorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). The symmetrical placement of two such atoms flanking the ring nitrogen dramatically reduces the electron density of the pyridine ring and lowers the basicity of the nitrogen atom. This decrease in basicity can fundamentally alter the molecule's pharmacokinetic properties, such as its solubility and ability to form salts.

Furthermore, this electron-withdrawing effect can make the pyridine ring more susceptible to nucleophilic aromatic substitution, while deactivating it towards electrophilic substitution. The 2,6-disubstituted pattern is recognized as a key feature in various biologically active congeners researchgate.netfiveable.me. The presence of these ortho-substituents also provides considerable steric hindrance around the nitrogen atom, which can influence how the molecule binds to biological targets and may protect the nearby amide linkage from enzymatic hydrolysis. In related compound classes, such as benzoylphenylureas, 2,6-dichloro substitution has been identified as a critical factor for activity mdpi.com.

Comparison with Other Halogenated Pyridines

The specific choice of halogen plays a crucial role in fine-tuning a molecule's properties. While all halogens are electron-withdrawing, they differ in size, electronegativity, and ability to participate in halogen bonding. A comparison with other halogens highlights the specific impact of the 2,6-dichloro substitution.

For instance, fluorine, being more electronegative but smaller than chlorine, would exert a stronger inductive effect but less steric bulk. In some molecular scaffolds, a 2,6-difluoro substitution is found to be optimal for activity, whereas in others, it can be detrimental compared to dichlorination mdpi.com. Bromine, being larger and less electronegative than chlorine, would introduce greater steric hindrance and have a weaker inductive effect. The introduction of different electron-withdrawing groups, such as nitro groups, can further modify the electronic properties and quench fluorescence in certain systems, an effect that can be partially restored by the addition of a chloro substituent nih.gov.

The following table summarizes key properties of common halogens, illustrating the graded changes that can be expected when substituting chlorine in the 2,6-positions.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σ_meta) |

| Fluorine (F) | 1.47 | 3.98 | 0.34 |

| Chlorine (Cl) | 1.75 | 3.16 | 0.37 |

| Bromine (Br) | 1.85 | 2.96 | 0.39 |

| Iodine (I) | 1.98 | 2.66 | 0.35 |

This table presents generalized data to illustrate comparative trends.

Role of the Amide Moiety and Alkyl Substitutions (N,N-Diethyl)

The N,N-diethylpyridine-4-carboxamide portion of the molecule is critical for defining its three-dimensional shape, polarity, and hydrogen-bonding capabilities. The amide linkage provides a rigid plane, while the N,N-diethyl groups introduce specific steric and electronic features.

Steric and Electronic Effects of Alkyl Groups

Electronically, the alkyl groups are weakly electron-donating (+I effect). This effect increases the electron density on the amide nitrogen, which can influence the partial double-bond character of the C-N amide bond and affect its rotational barrier. The N,N-dialkyl substitution prevents the amide from acting as a hydrogen bond donor, a feature that distinguishes it from primary or secondary amides and can drastically alter its binding mode to biological targets.

Conformational Impact of Amide Linkage

The amide bond itself has a planar geometry due to resonance, which restricts free rotation and imparts a degree of rigidity to the molecule fiveable.menih.gov. The orientation of this planar amide group relative to the pyridine ring is a key conformational parameter, often described by a dihedral angle. Studies on related pyridine- and furan-dicarboxamides have shown that the deviation from planarity between the aromatic ring and the carboxamide group can vary, leading to planar, semi-skew, or skew conformations chemrxiv.org.

The table below illustrates how N-substituents can influence the preferred conformation of the amide group in relation to an aromatic ring, based on general principles observed in structural studies.

| Amide Substitution | Typical Dihedral Angle (Ring vs. Amide) | Key Steric Interactions |

| Primary (-CONH₂) | Near Planar (0-20°) | H vs. Ring C-H |

| Secondary (-CONH-Alkyl) | Slightly Twisted (15-40°) | Alkyl vs. Ring C-H |

| **Tertiary (-CON(Et)₂) ** | Significantly Twisted (40-90°) | Two Alkyl Groups vs. Ring C-H |

This table provides illustrative data based on established conformational principles.

Positional Isomerism and Substituent Effects on Activity

The specific arrangement of substituents on the pyridine ring—known as positional isomerism—is a cornerstone of SAR. Moving the carboxamide group or the chlorine atoms to different positions would result in distinct isomers with potentially very different chemical and biological properties.

For example, moving the N,N-diethylcarboxamide group from the 4-position to the 3-position (nicotinamide derivative) or the 2-position (picolinamide derivative) would fundamentally alter the molecule's geometry and electronic vector. Studies on other pyridine carboxamides have shown that the position of the amide group significantly affects reactivity and biological activity nih.gov. The relative orientation of the pyridine nitrogen and the amide group dictates the molecule's dipole moment and its potential hydrogen bonding patterns. An analysis of N-pyridylamides has shown that the spatial arrangement between the pyridine and an adjacent ring system, which is dictated by the substitution position, directly impacts analgesic and anti-inflammatory activity nih.gov.

Similarly, altering the positions of the chlorine atoms (e.g., to 2,3-, 3,5-, or 2,5-dichloro) would redistribute the electronic effects across the ring, changing the pKa of the pyridine nitrogen and the reactivity of each carbon atom. A systematic investigation of positional isomeric effects in related coordination polymers has confirmed that even subtle changes in substituent placement can lead to significant structural diversity. Therefore, the 2,6-dichloro-4-carboxamide arrangement is a highly specific structural motif, and any deviation would be expected to have a substantial impact on the molecule's activity.

Fragment-Based Design and Scaffold Hopping Strategies

In the quest for novel pyridine-4-carboxamide derivatives with enhanced biological activities and improved physicochemical properties, medicinal chemists frequently employ advanced drug design strategies such as fragment-based design and scaffold hopping. These approaches have proven instrumental in exploring new chemical spaces and identifying promising lead compounds.

Fragment-based drug discovery (FBDD) has emerged as a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. acs.orgnih.gov These initial fragment hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent, drug-like molecules. This approach offers the advantage of efficiently sampling chemical space and often yields leads with superior physicochemical properties compared to those identified through high-throughput screening of large, complex molecules. acs.org

In the context of pyridine-4-carboxamide derivatives, a fragment-based approach could involve screening a library of small heterocyclic fragments to identify those that bind to a specific target of interest. For instance, fragments containing the pyridine-4-carboxamide core could be tested for their ability to interact with the active site of an enzyme. Once a binding fragment is identified, its structure can be elaborated upon by adding substituents at various positions, such as the 2 and 6 positions of the pyridine ring or on the amide nitrogen, to enhance binding affinity and selectivity. A structure-guided and fragment-based library approach was successfully used to identify a novel hydroxyindole carboxylic acid-based SHP2 inhibitor, demonstrating the utility of this strategy. researchgate.net

Scaffold hopping is another key strategy in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold to generate novel compounds with similar biological activity but potentially improved properties. acs.org This technique is particularly useful for escaping undesirable intellectual property space, overcoming liabilities associated with the original scaffold, or discovering compounds with novel modes of action.

For pyridine-4-carboxamide derivatives, scaffold hopping could entail replacing the pyridine ring with other heterocyclic systems while retaining the key pharmacophoric elements, such as the carboxamide group and its substituents. For example, a scaffold hopping exercise based on M4 positive allosteric modulators (PAMs) with a thieno[2,3-b]pyridine core led to the discovery of a novel 2,4-dimethylquinoline carboxamide core that exhibited the desired activity without the classical β-amino carboxamide pharmacophore. nih.govnih.gov This demonstrates how altering the core scaffold can lead to the identification of new chemotypes with desirable biological profiles.

Bioisosteric replacement is a related and often integral part of scaffold hopping strategies. spirochem.com It involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. slideshare.netufrj.bru-tokyo.ac.jp For instance, in the development of quorum sensing inhibitors, 2-difluoromethylpyridine was successfully used as a bioisosteric replacement for pyridine-N-oxide, resulting in compounds with enhanced activity. nih.gov In the context of this compound, a medicinal chemist might explore replacing the chlorine atoms with other halogen atoms or small hydrophobic groups to modulate the electronic and steric properties of the molecule and potentially improve its target engagement or pharmacokinetic profile.

Mechanistic Investigations Molecular and Biochemical Focus

Exploration of Molecular Interactions with Non-Biological Targets (e.g., Enzymes, Catalysts)

Enzyme Inhibition Kinetics and Characterization

No information is available regarding the enzyme inhibition kinetics or characterization of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide.

Role in Catalytic Cycles

There is no published research on the role of this compound in any catalytic cycles.

Radical Processes and Reaction Intermediates

No data has been found concerning the involvement of this compound in radical processes or the formation of reaction intermediates.

Interactions with Inorganic Species and Metal Complexes

Ligand Binding Studies

There are no available studies on the ligand binding properties of this compound with any inorganic species or metal ions.

Coordination Geometry and Stability of Metal-Organic Frameworks

No information exists on the formation, coordination geometry, or stability of any metal-organic frameworks involving this compound.

Photochemical Reactivity and Mechanisms

The photochemical behavior of this compound is not extensively documented in dedicated studies. However, by examining the known photochemical reactions of structurally related compounds, including polychlorinated pyridines, aromatic amides, and other chlorinated aromatic systems, it is possible to infer potential photochemical pathways and mechanisms for this compound. The presence of a dichlorinated pyridine (B92270) ring and an N,N-diethylcarboxamide group suggests that several photochemical processes could be initiated upon absorption of ultraviolet (UV) radiation.

The primary photochemical processes for organic molecules typically involve the excitation of an electron from a lower energy orbital to a higher energy one, leading to an excited singlet state. This excited state can then undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, or chemical reaction. For this compound, the key chromophore is the dichlorinated pyridine ring.

Potential Photochemical Pathways

Based on the literature for analogous compounds, the following photochemical pathways are plausible for this compound:

Homolytic Cleavage of the Carbon-Chlorine (C-Cl) Bond: A common photochemical reaction for chlorinated aromatic compounds is the homolytic fission of the C-Cl bond. Upon absorption of UV light, the energy can be sufficient to break this bond, leading to the formation of a pyridyl radical and a chlorine radical. This process is a key initial step in the photodegradation of many chlorinated pesticides and industrial chemicals. The resulting pyridyl radical is highly reactive and can undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or reaction with oxygen to form oxidized products.

Photo-Fries Type Rearrangement: Aromatic amides can undergo a photo-Fries type rearrangement. While the classical Photo-Fries rearrangement involves the migration of an acyl group to the aromatic ring of an aryl ester or amide, a related process for N-aryl amides can involve cleavage of the N-C(=O) bond. For this compound, this could potentially lead to the formation of a 2,6-dichloropyridin-4-yl radical and a diethylaminocarbonyl radical. These radicals could then recombine in different ways or react with the surrounding medium.

Photosensitized Reactions: In the presence of other photosensitizing molecules in the environment, energy transfer to this compound could occur, leading to its excitation and subsequent reaction. Conversely, the compound itself might act as a photosensitizer, promoting the reaction of other molecules.

Influence of Chloro Substituents: The presence of two chlorine atoms on the pyridine ring is expected to significantly influence the photochemical reactivity. The heavy-atom effect of chlorine can promote intersystem crossing from the excited singlet state to the triplet state. nih.gov Triplet states generally have longer lifetimes than singlet states, increasing the probability of bimolecular reactions. Furthermore, electron-withdrawing substituents like chlorine can alter the electronic distribution in the excited state, potentially influencing the preferred reaction pathways. Studies on other chlorinated compounds have shown that the number and position of chlorine atoms can affect fluorescence quantum yields and the efficiency of singlet oxygen generation. nih.gov

Proposed Photochemical Mechanisms

The following are hypothetical mechanisms for the photochemical transformation of this compound, based on the principles outlined above.

Mechanism 1: Reductive Dechlorination via Homolytic Cleavage

This mechanism is initiated by the homolytic cleavage of a C-Cl bond, a well-established pathway for many chlorinated aromatic compounds.

Photoexcitation: The molecule absorbs a photon of UV light, leading to an excited state (denoted by *).

This compound + hν → [this compound]*

Homolytic C-Cl Bond Cleavage: The excited molecule undergoes homolysis of one of the C-Cl bonds to generate a 2-chloro-4-(N,N-diethylcarbamoyl)pyridin-6-yl radical and a chlorine radical.

[this compound]* → •[2-chloro-4-(N,N-diethylcarbamoyl)pyridin-6-yl] + Cl•

Hydrogen Abstraction: The pyridyl radical abstracts a hydrogen atom from a solvent molecule (R-H) to yield a monochlorinated product.

•[2-chloro-4-(N,N-diethylcarbamoyl)pyridin-6-yl] + R-H → 2-chloro-N,N-diethylpyridine-4-carboxamide + R•

This process can continue, leading to the complete dechlorination of the pyridine ring.

Mechanism 2: Photo-Fries Type N-C Bond Cleavage

Drawing analogy from the photolysis of other aromatic amides, a cleavage of the bond between the pyridine ring and the carbonyl group is conceivable.

Photoexcitation: The molecule is excited by UV light.

This compound + hν → [this compound]*

N-C Bond Cleavage: The excited molecule undergoes cleavage of the pyridine-carbonyl bond to form a 2,6-dichloropyridin-4-yl radical and a diethylaminocarbonyl radical.

[this compound]* → •[2,6-dichloropyridin-4-yl] + •C(=O)N(CH₂CH₃)₂

Radical Reactions: The resulting radicals can undergo various reactions, including:

Decarbonylation: The diethylaminocarbonyl radical could lose carbon monoxide to form a diethylaminyl radical.

Recombination: The radicals could recombine at different positions, leading to isomers.

Reaction with Solvent: The radicals can react with solvent molecules.

The table below summarizes data from studies on related compounds that inform the potential photochemical behavior of this compound.

| Compound/System | Observed Photochemical Process | Key Findings | Reference |

| 2,6-Dichlorophenol | Photocatalytic Degradation | Undergoes degradation in the presence of a TiO₂ photocatalyst and UV light. | scirp.org |

| Silicon(IV) phthalocyanines with chloro substituents | Influence of Chloro Groups on Photophysics | Increasing the number of chloro substituents decreases the fluorescence quantum yield and increases the singlet oxygen quantum yield due to the heavy-atom effect. | nih.gov |

| Aromatic Amides | Photo-Fries Type Rearrangement | Irradiation can lead to the cleavage of the N-C(=O) bond. | researchgate.net |

It is important to emphasize that these are postulated mechanisms based on the photochemical behavior of structurally analogous compounds. Detailed experimental studies, such as quantum yield measurements, product analysis, and transient absorption spectroscopy, would be necessary to definitively elucidate the photochemical reactivity and mechanisms of this compound.

Potential Non Biological Applications and Material Science Relevance of 2,6 Dichloro N,n Diethylpyridine 4 Carboxamide

The chemical compound 2,6-dichloro-N,N-diethylpyridine-4-carboxamide is a specialized pyridine (B92270) derivative. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a diethylcarboxamide group, provides it with reactivity that makes it a valuable intermediate and building block in various chemical sectors. While its biological applications are a subject of interest, its potential in non-biological fields, particularly in agrochemical research and materials science, is also significant.

Future Research Directions and Translational Opportunities Non Clinical

Design of Next-Generation Pyridine-4-carboxamide Derivatives

The design of next-generation analogues of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide could be guided by structure-activity relationship (SAR) studies. drugdesign.orgnih.gov By systematically modifying the substituents on the pyridine (B92270) ring and the diethylamide group, it may be possible to enhance desired properties or introduce new functionalities. For instance, replacing the chloro groups at the 2 and 6 positions with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups could modulate the electronic and steric properties of the molecule. Similarly, alterations to the N,N-diethylamide moiety, such as introducing different alkyl chains or incorporating the nitrogen into a heterocyclic ring, could influence the compound's solubility, metabolic stability, and target-binding interactions.

Another promising approach is the application of pharmacophore hybridization, where the core pyridine-4-carboxamide structure is combined with other known bioactive fragments. nih.gov This strategy aims to create hybrid molecules with improved or novel activities. For example, incorporating fragments known to interact with specific biological targets could lead to the development of potent and selective inhibitors or modulators of those targets.

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough characterization of this compound and its future derivatives will be crucial. Beyond standard techniques like 1D NMR and mass spectrometry, advanced methods can provide deeper structural and functional insights. Two-dimensional NMR (2D-NMR) techniques, such as COSY and HSQC, can be employed to unambiguously assign all proton and carbon signals, which is especially important for complex derivatives. nih.govwiley.com These techniques can also be used to study the conformation of the molecule in solution.

For solid-state characterization, X-ray crystallography can provide precise information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. mdpi.com This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Furthermore, advanced imaging techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) could be explored to visualize the distribution of the compound in various non-biological matrices, which could be relevant for materials science applications. nih.gov

Integration of Machine Learning and AI in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and development of new chemical entities. In the context of this compound, ML models could be trained on data from existing pyridine-4-carboxamide derivatives to predict the properties of novel, virtual compounds. These predictive models can assess various parameters, such as solubility, and potential activity, thereby prioritizing the synthesis of the most promising candidates.

AI can also be utilized to optimize reaction conditions for the synthesis of new derivatives, leading to higher yields and purity. By analyzing vast datasets of chemical reactions, ML algorithms can identify the optimal solvents, catalysts, and temperature for a given transformation.

Exploration of Novel Non-Biological Applications

While many pyridine derivatives find applications in medicine, there is significant potential for their use in other fields. The unique electronic properties of the 2,6-dichloropyridine (B45657) core, combined with the functionality of the carboxamide group, suggest that this compound and its analogues could be explored as:

Agrochemicals: Pyridine-3-carboxamide (B1143946) analogs have shown promise as agents against bacterial wilt in plants. nih.gov The structural features of this compound could be investigated for potential herbicidal or fungicidal properties.

Materials Science: Pyridine-2,6-dicarboxamides are known to act as chelating ligands for various metal cations. researchgate.net The potential of this compound to form stable complexes with metals could be explored for applications in catalysis, sensing, or the development of novel materials with interesting electronic or optical properties.

Scale-Up Synthesis and Process Optimization for Industrial Utility

For any potential industrial application, the development of a robust, efficient, and scalable synthetic route is paramount. Research in this area would focus on moving from laboratory-scale synthesis to a process suitable for large-scale production. This involves several key considerations:

Starting Material Sourcing: Identifying cost-effective and readily available starting materials is a critical first step.

Process Optimization: Each step of the synthesis would need to be optimized to maximize yield and minimize the formation of impurities. This includes fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading. researchgate.net

Purification: Developing an efficient and scalable purification method, such as crystallization or chromatography, is essential to achieve the desired product purity.

Process Safety: A thorough evaluation of the safety hazards associated with the process is necessary to ensure safe operation on an industrial scale.

The general synthetic approach to similar carboxamides often involves the reaction of a corresponding carboxylic acid with an amine in the presence of a coupling agent, or the conversion of the carboxylic acid to an acid chloride followed by reaction with the amine. mdpi.comnih.gov Optimizing such a process for this compound would be a key step towards its industrial utility. nih.gov

Conclusion

Outlook on the Enduring Academic Value of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide Research

Given the absence of existing academic research, it is not possible to comment on the enduring academic value of research into this compound. The potential for future academic interest would depend on the discovery of novel properties or applications for this compound. The structure, featuring a dichlorinated pyridine (B92270) ring and a diethylcarboxamide group, suggests possible avenues for investigation in fields such as medicinal chemistry, materials science, or as an intermediate in organic synthesis. However, without any foundational research, any discussion of its academic value remains purely speculative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-N,N-diethylpyridine-4-carboxamide, and how can purity be ensured?

- Methodology : Begin with pyridine-4-carboxamide as a precursor. Introduce chlorine atoms at positions 2 and 6 via electrophilic substitution using POCl₃ or SOCl₂ under reflux. Diethylamine can be introduced via nucleophilic substitution in anhydrous conditions (e.g., DMF, 80°C). Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) and confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substituent positions and absence of byproducts.

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- FTIR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

Cross-validate with X-ray crystallography if single crystals are obtained (e.g., using slow evaporation in ethanol) .

Q. What stability considerations are critical for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra.

- Solution Stability : Assess in DMSO or PBS (pH 7.4) at 25°C; use LC-MS to identify hydrolysis byproducts .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

- Methodology : Employ density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for chlorination steps using Gaussian09 with B3LYP/6-31G(d). Combine with ICReDD’s reaction path search methods to narrow experimental parameters (e.g., solvent polarity, temperature) via quantum chemical calculations and machine learning .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Variability : Compare protocols (e.g., cell lines, incubation times) across studies. Standardize using OECD guidelines.

- Structural Analog Analysis : Cross-reference with analogs (e.g., 2,6-dichloropyridine derivatives in ) to isolate substituent-specific effects.

- Statistical Meta-Analysis : Apply ANOVA or Bayesian models to aggregated data to identify outliers or confounding variables .

Q. How can chiral separation be achieved if stereochemical impurities arise during synthesis?

- Methodology : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Alternatively, employ enzymatic resolution (lipases or esterases) to selectively hydrolyze enantiomers. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding affinity (KD).

- Metabolomics : Treat cell models (e.g., HepG2) and analyze metabolite profiles via UPLC-QTOF-MS to identify pathway disruptions .

Data Contradiction & Experimental Design

Q. How to design experiments to address discrepancies in solubility data across studies?

- Methodology : Use a factorial design (2³ design) varying pH (5–9), temperature (25–37°C), and co-solvents (DMSO, ethanol). Measure solubility via nephelometry and model interactions using Minitab or Design-Expert. Validate with in silico solubility predictors (e.g., ALOGPS) .

Q. What orthogonal methods confirm the absence of genotoxic impurities?

- Methodology :

- Ames Test : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation.

- LC-MS/MS : Quantify impurities like 2,6-dichloropyridine using MRM (multiple reaction monitoring).

- Comet Assay : Assess DNA damage in human lymphocytes .

Synthesis Optimization Table

| Parameter | Optimal Condition | Method of Analysis | Reference |

|---|---|---|---|

| Chlorination Agent | POCl₃ (excess, 110°C) | ¹H NMR, TLC | |

| Solvent for Alkylation | DMF (anhydrous) | HPLC-PDA | |

| Reaction Time | 12–16 hours | In situ FTIR monitoring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.